ethyl 1-{4-[(2-ethoxy-2-oxoethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-{4-[(2-ethoxy-2-oxoethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a triazine ring, and a morpholine ring
Preparation Methods
The synthesis of ethyl 1-{4-[(2-ethoxy-2-oxoethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the triazole and triazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethyl chloroformate, morpholine, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 1-{4-[(2-ethoxy-2-oxoethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used .
Scientific Research Applications
Ethyl 1-{4-[(2-ethoxy-2-oxoethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of ethyl 1-{4-[(2-ethoxy-2-oxoethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 1-{4-[(2-ethoxy-2-oxoethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole and triazine derivatives. Similar compounds include:
- Ethyl 2-(2-ethoxy-2-oxoethyl)-4-oxo-4H-dibenzo[b,f]pyrimido[1,2-d][1,4]thiazepine-3-carboxylate
- Ethyl ({5-[(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C22H26N8O5 |
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Molecular Weight |
482.5 g/mol |
IUPAC Name |
ethyl 1-[4-[(2-ethoxy-2-oxoethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-phenyltriazole-4-carboxylate |
InChI |
InChI=1S/C22H26N8O5/c1-3-34-16(31)14-23-20-24-21(29-10-12-33-13-11-29)26-22(25-20)30-18(15-8-6-5-7-9-15)17(27-28-30)19(32)35-4-2/h5-9H,3-4,10-14H2,1-2H3,(H,23,24,25,26) |
InChI Key |
CNBMDVXYQGYOHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC(=N1)N2CCOCC2)N3C(=C(N=N3)C(=O)OCC)C4=CC=CC=C4 |
Origin of Product |
United States |
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